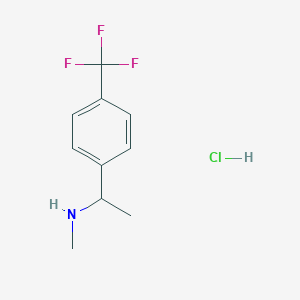

N-Methyl-1-(4-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Methyl-1-(4-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride: is a chemical compound with the molecular formula C10H14ClF3N. It is known for its unique structural features, which include a trifluoromethyl group attached to a phenyl ring, making it a valuable compound in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-1-(4-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethyl)benzaldehyde and methylamine.

Condensation Reaction: The 4-(trifluoromethyl)benzaldehyde undergoes a condensation reaction with methylamine to form N-Methyl-1-[4-(trifluoromethyl)phenyl]methanamine.

Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt, yielding this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are used to ensure efficient production.

Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and reaction time are optimized to maximize yield and purity.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: N-Methyl-1-(4-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

Substitution: The trifluoromethyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed:

Oxidation: Formation of N-Methyl-1-[4-(trifluoromethyl)phenyl]ethanone.

Reduction: Formation of N-Methyl-1-[4-(trifluoromethyl)phenyl]ethanol.

Substitution: Formation of N-Methyl-1-[4-(substituted)phenyl]ethanamine derivatives.

Scientific Research Applications

N-Methyl-1-(4-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of various complex molecules.

Biology: Employed in biochemical studies to investigate the effects of trifluoromethyl-substituted compounds on biological systems.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.

Industry: Utilized in the development of agrochemicals and specialty chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-Methyl-1-(4-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, leading to modulation of their activity.

Pathways Involved: It can influence various biochemical pathways, including signal transduction, neurotransmission, and metabolic processes.

Comparison with Similar Compounds

- N-Benzyl-N-methyl-2-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride

- 1-Methyl-1-[4-(trifluoromethyl)phenyl]ethylamine;hydrochloride

- N-Methyl-4-(trifluoromethyl)benzylamine

Comparison: N-Methyl-1-(4-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride is unique due to its specific structural features, such as the presence of a trifluoromethyl group and its hydrochloride salt form. This uniqueness imparts distinct chemical and biological properties, making it valuable in various applications compared to its similar compounds.

Biological Activity

N-Methyl-1-(4-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride, also known by its CAS number 574731-05-8, is a compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula for this compound is C10H12F3N, with a molecular weight of approximately 203.20 g/mol. The trifluoromethyl group attached to the phenyl ring is particularly noteworthy, as it has been linked to enhanced biological activity compared to non-fluorinated analogs.

Antimicrobial Properties

Research indicates that compounds possessing trifluoromethyl groups often exhibit significant antimicrobial activity. For instance, studies have shown that derivatives with such substituents can enhance the efficacy against various pathogens, including bacteria and fungi. The presence of the trifluoromethyl group in this compound may similarly contribute to its potential as an antimicrobial agent .

A comparative analysis of similar compounds highlighted that those with electron-withdrawing groups like trifluoromethyl were more effective against pathogens such as Chlamydia and Staphylococcus aureus. This suggests a promising avenue for developing new antimicrobial agents based on this compound .

| Compound Name | CAS Number | Antimicrobial Activity |

|---|---|---|

| This compound | 574731-05-8 | Potentially high against various pathogens |

| 2-[3-Methyl-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride | 1213630-93-3 | Moderate activity against Chlamydia |

| (S)-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride | Not Listed | Variable activity based on stereochemistry |

The mechanisms by which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that the compound may interact with specific bacterial enzymes or pathways, disrupting normal cellular functions. For example:

- Inhibition of Chlamydial Infections : Compounds similar to N-Methyl-1-(4-(trifluoromethyl)phenyl)ethan-1-amine have demonstrated the ability to reduce chlamydial progeny in infected cells, indicating a potential mechanism involving interference with bacterial replication .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- Antichlamydial Activity : A study evaluated various derivatives for their ability to inhibit Chlamydia infections. The presence of a trifluoromethyl group was crucial for activity, with some derivatives showing IC50 values as low as 5.2 μg/mL, highlighting the compound's potential in treating chlamydial infections .

- Toxicity Assessments : Toxicity studies conducted on related compounds indicated low toxicity levels in human cell lines, suggesting that this compound may possess a favorable safety profile for further development .

- Comparative Efficacy : In comparative assays, compounds with similar structures but lacking the trifluoromethyl group exhibited significantly lower antimicrobial activity, reinforcing the importance of this substituent in enhancing biological effects .

Properties

IUPAC Name |

N-methyl-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N.ClH/c1-7(14-2)8-3-5-9(6-4-8)10(11,12)13;/h3-7,14H,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXTCEWHYWLRIJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(F)(F)F)NC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.